Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate
Description
Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate (CAS: 234124-30-2) is a spirocyclic compound featuring a 4,7-diazaspiro[2.5]octane core. Its molecular formula is C₁₃H₂₂N₂O₃ (average mass: 254.33 g/mol), with a unique pentyl substituent at the N4 position, a ketone group at C5, and a methyl ester at C8 . The spiro[2.5]octane system introduces conformational rigidity, while the pentyl chain and ester group influence solubility and reactivity.
Properties
IUPAC Name |
methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-3-4-5-8-15-10(16)9-14-11(12(17)18-2)13(15)6-7-13/h11,14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFLTNAQVCCANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)CNC(C12CC2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate typically involves multiple steps, starting with the formation of a suitable precursor. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate is being explored for its potential therapeutic effects. Its spirocyclic structure is associated with various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in antibiotic development.
- CNS Activity : The diazaspiro framework may contribute to neuroactive properties, which could be beneficial in developing treatments for neurological disorders.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it to create derivatives that may have enhanced biological activity or novel properties.
Drug Development
Research involving this compound is focusing on its role as a lead compound for drug development:
- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the methyl ester affect biological activity can lead to the design of more effective drugs.
Patented Processes
Several patents have been filed related to the synthesis and application of compounds similar to this compound, indicating ongoing interest and investment in this area of research .
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various spirocyclic compounds, including methyl 5-oxo derivatives, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the substituents on the spirocyclic core significantly influenced antimicrobial activity.
Case Study 2: Neuroactive Compounds
Research focused on the neuropharmacological effects of diazaspiro compounds demonstrated that certain derivatives exhibited promising results in animal models for depression and anxiety disorders, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism by which Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Differences and Molecular Properties
The following table compares Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate with two structurally related compounds from the evidence:
Key Observations:
Substituent Complexity: The target compound’s pentyl group is simpler compared to the 4-chlorobenzyl and methoxyphenylmethyl groups in Compound 1 or the 3-benzyloxypropyl chain in Compound 2 . The absence of halogens (e.g., Cl in Compound 1) or extended ether chains (e.g., benzyloxypropyl in Compound 2) in the target compound may reduce toxicity risks .
Molecular Weight and Applications :
- The target compound’s lower molecular weight (254.33 vs. 428.91 and 332.40 g/mol) suggests better membrane permeability, making it a candidate for central nervous system (CNS) applications .
- Compound 1’s aromatic and chlorinated groups align with kinase inhibitor scaffolds, while Compound 2’s benzyloxypropyl group may favor prodrug strategies .
Hydrogen Bonding and Crystallinity: The ketone (C5=O) and ester (C8-COOCH₃) groups in all three compounds enable hydrogen bonding, critical for crystal packing (as per on graph-set analysis) .
Industrial and Research Relevance
- Drug Discovery : lists 4,7-diazaspiro[2.5]octane derivatives as intermediates in pharmaceuticals, underscoring their utility. The target compound’s balance of lipophilicity and molecular weight makes it a versatile scaffold for lead optimization .
- Crystallography: Tools like SHELX () and ORTEP-3 () are critical for resolving spirocyclic structures, though none of the compared compounds have reported crystal structures .
Biological Activity
Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate (CAS No. 234124-30-2) is a compound belonging to the diazaspiro family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H22N2O3
- Molecular Weight : 250.33 g/mol
- Structure : The compound features a spirocyclic structure that is characteristic of many biologically active molecules.
Antimicrobial Activity
Recent studies have indicated that compounds derived from the diazaspiro framework exhibit various antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .
Neuropharmacological Effects
The diazaspiro compounds have been investigated for their neuropharmacological properties. For instance, derivatives have demonstrated potential in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer’s disease . This suggests that this compound may also possess similar neuroprotective effects.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Some diazaspiro derivatives act as modulators for neurotransmitter receptors, potentially influencing mood and cognitive functions .
Data Table: Biological Activities of Related Compounds
Case Studies
- Antitubercular Screening : A study evaluated a series of diazaspiro compounds against drug-sensitive strains of Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) in the low microgram range . While specific data for methyl 5-oxo-4-pentyl is not detailed, the promising results from related compounds suggest potential efficacy.
- Neuropharmacological Assessment : Research into piperazine derivatives indicated significant inhibition of acetylcholinesterase activity, which is crucial for the development of treatments for neurodegenerative diseases . This provides a foundation for hypothesizing similar effects for methyl 5-oxo-4-pentyl derivatives.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
